molecular formula C9H20Cl2N2O B1485991 1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride CAS No. 2206824-15-7

1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride

Cat. No.: B1485991
CAS No.: 2206824-15-7
M. Wt: 243.17 g/mol
InChI Key: LNHHFCDURNHJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is of significant interest due to its potential biological activities and applications in various scientific fields .

Preparation Methods

The synthesis of 1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride involves several steps:

Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride undergoes various chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including kinase inhibition and antioxidant activity . The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride can be compared with other pyrrolopyrazine derivatives:

Properties

IUPAC Name

1-(1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-7(12)9-6-11-4-2-3-8(11)5-10-9;;/h7-10,12H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHHFCDURNHJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN2CCCC2CN1)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride
Reactant of Route 2
1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride
Reactant of Route 3
1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride
Reactant of Route 4
1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride
Reactant of Route 5
1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride
Reactant of Route 6
1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride

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